N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-phenethyloxalamide
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Overview
Description
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-phenethyloxalamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a piperidine ring, a pyrazine moiety, and an oxalamide group, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-phenethyloxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 3-cyanopyrazine: This can be synthesized from pyrazine through a cyanation reaction.
Formation of the piperidine intermediate: The 3-cyanopyrazine is then reacted with a suitable piperidine derivative to form the piperidine intermediate.
Coupling with oxalamide: The piperidine intermediate is then coupled with an oxalamide derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-phenethyloxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-phenethyloxalamide can be compared with other similar compounds, such as:
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide: This compound has a similar structure but includes a benzo[d]thiazole moiety instead of an oxalamide group.
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)pent-4-enamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c22-14-18-19(24-11-10-23-18)27-12-7-17(8-13-27)15-26-21(29)20(28)25-9-6-16-4-2-1-3-5-16/h1-5,10-11,17H,6-9,12-13,15H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUOLJAKRUPAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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